![molecular formula C17H16N4O4S B2934405 N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 923250-82-2](/img/structure/B2934405.png)
N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring, an oxadiazole ring, and a tosyl group. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has one nitrogen atom in the ring . Oxadiazole is a class of organic compounds containing a five-membered aromatic ring of two nitrogen atoms, two carbon atoms, and one oxygen atom. The tosyl group is a functional group derived from toluenesulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and oxadiazole rings suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyridine ring, for example, can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its basicity .科学的研究の応用
COMT Inhibition for Parkinson's Disease Treatment
One significant application involves the discovery of a compound acting as a long-acting, peripherally selective inhibitor of catechol-O-methyltransferase (COMT). This discovery highlighted the compound's potential as an adjunct to L-Dopa therapy in the treatment of Parkinson's disease, demonstrating comparable activity to entacapone and lower toxicity compared to tolcapone (Kiss et al., 2010).
Anticancer Evaluation
Another application is in the anticancer domain, where certain 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases have been synthesized and shown to exhibit significant cytotoxicity against various human cancer cell lines. Notably, Mannich base derivatives displayed potent activity against gastric cancer, highlighting their therapeutic potential (Megally Abdo & Kamel, 2015).
Lead-like Scaffolds for Medicinal Chemistry
Further, the acid-catalyzed C-H activation of N-oxides provides a convenient entry to N-pyridinylureas with pharmaceutically privileged oxadiazole substituents. This process offers a new approach for developing "lead-like" scaffolds in medicinal chemistry, emphasizing the method's atom economy, environmental friendliness, and scalability (Geyl et al., 2019).
Antimicrobial and Antimycobacterial Activities
The antimicrobial and antimycobacterial activities of various derivatives have been documented, showing effectiveness against pathogenic bacteria and fungi. For instance, pyridinium-tailored compounds containing 1,3,4-oxadiazole scaffolds exhibited significant activities against pathogenic bacteria and fungal strains, potentially serving as new lead compounds in antimicrobial chemotherapy (Zhou et al., 2017). Additionally, some 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines have shown interesting antimycobacterial activity against Mycobacterium tuberculosis strains (Navarrete-Vázquez et al., 2007).
Apoptosis Induction and Akt Activity Inhibition
Also, the induction of apoptosis and inhibition of Akt activity have been explored. The discovery of certain 1,2,4-oxadiazoles as apoptosis inducers through caspase- and cell-based high-throughput screening assays showcases their potential as anticancer agents. Specifically, their ability to arrest cancer cells in the G1 phase and induce apoptosis, combined with in vivo activity in tumor models, illustrates their therapeutic promise (Zhang et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-12-4-6-14(7-5-12)26(23,24)10-8-15(22)19-17-21-20-16(25-17)13-3-2-9-18-11-13/h2-7,9,11H,8,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZJVOCIRUAJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。